(E)-2-Methylcrotonoyl chloride
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves the use of crotonate derivatives. For instance, methyl 3-aminocrotonate was used to react with [hydroxy(tosyloxy)iodo]benzene to afford an alkenyl iodonium salt, which could then react with various nucleophiles to yield substituted enamine derivatives of crotonic acid . Although not directly applicable to (E)-2-Methylcrotonoyl chloride, this demonstrates the reactivity of crotonate derivatives in synthetic applications.
Molecular Structure Analysis
While the molecular structure of
Scientific Research Applications
Synthesis Applications
(E)-2-Methylcrotonoyl chloride has been utilized in various synthesis applications. One study demonstrates its use in the efficient synthesis of ferrocenylenones via Friedel–Crafts acylation. This method involves reacting acryloyl, methacryloyl, crotonoyl, cinnamoyl, and β-methylcrotonoyl chlorides with ferrocene in the presence of a Lewis acid to yield corresponding ferrocenylenones in good isolated yields (Dogan, Şenol, Zeytinci, Koyuncu, & Bulut, 2005). Additionally, a study on the reaction of αβ-unsaturated acid chlorides with enamines of aldehydes shows that crotonoyl and cinnamoyl chlorides can give mixtures of the corresponding unsaturated 2-acyl-2-methylpropanal and unsaturated carboxamide (Hickmott & Hopkins, 1968).
Environmental Applications
Research has explored the role of compounds like (E)-2-Methylcrotonoyl chloride in environmental contexts. A study examining the removal of color-causing compounds from synthetic effluent by indirect electrochemical oxidation used high concentrations of chloride ions to produce active chlorine, demonstrating an application in waste treatment (Zaviska, Drogui, Blais, & Mercier, 2009).
Chemical Analysis and Spectroscopy
In the field of chemical analysis and spectroscopy, (E)-2-Methylcrotonoyl chloride has been a subject of study. For example, a research focusing on Raman and infrared spectra, conformational stability, vibrational assignment, barriers to internal rotation, and ab initio calculations of but-2-enoyl chloride (crotonyl chloride) provides insight into the properties and behavior of similar compounds (Durig, Groner, Costner, & Wang, 1993).
Risk Assessment and Toxicology
Understanding the risks associated with chemical compounds is critical. A study incorporating biological information in quantitative risk assessment offers insights into the human carcinogenic risk from related chlorinated compounds like methylene chloride, highlighting the importance of combining biochemical research with risk assessment (Clewell, 1995).
Polymer Science
In polymer science, research has been conducted on the synthesis of bioabsorbable networks from methacrylate-endcapped polyesters, which involves reacting low-molecular-weight polyesters with methacryloyl chloride. This study shows the potential for creating biodegradable networks, relevant for medical and environmental applications (Storey, Warren, Allison, Wiggins, & Puckett, 1993).
Safety And Hazards
This involves looking at the compound’s toxicity, flammability, and other hazards. It may also include looking at safety precautions that need to be taken when handling the compound.
Future Directions
This could involve looking at potential applications of the compound and areas where further research is needed.
Please note that the availability of this information would depend on the extent to which the compound has been studied. For a less well-known compound like “(E)-2-Methylcrotonoyl chloride”, some of this information may not be available. If you have any other questions or need information on a different topic, feel free to ask!
properties
IUPAC Name |
(E)-2-methylbut-2-enoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO/c1-3-4(2)5(6)7/h3H,1-2H3/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNLYEHIVPWOHK-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801299929 | |
Record name | (2E)-2-Methyl-2-butenoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801299929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-Methylcrotonoyl chloride | |
CAS RN |
35660-94-7 | |
Record name | (2E)-2-Methyl-2-butenoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35660-94-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (E)-2-Methylcrotonoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035660947 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2E)-2-Methyl-2-butenoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801299929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-2-methylcrotonoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.857 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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